molecular formula C22H20N2O3S B11366172 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide

Cat. No.: B11366172
M. Wt: 392.5 g/mol
InChI Key: OAAKQTWBRIXOKG-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings, an ethyl group, and a phenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring by reacting a suitable dithiocarbamate with an appropriate halogenated benzene derivative under basic conditions.

    Oxidation: The thiazine ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Acylation: The final step involves the acylation of the thiazine derivative with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, especially at the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxido groups, converting them back to sulfides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-phenylacetamide

InChI

InChI=1S/C22H20N2O3S/c1-2-16-12-13-20-19(14-16)18-10-6-7-11-21(18)28(26,27)24(20)15-22(25)23-17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,23,25)

InChI Key

OAAKQTWBRIXOKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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